Xanthofulvin

Description

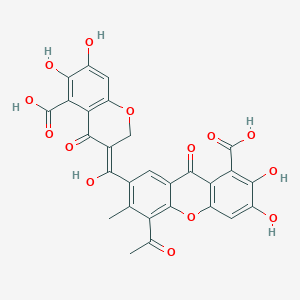

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-7-[(Z)-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-ylidene)-hydroxymethyl]-2,3-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O14/c1-7-9(21(32)11-6-41-14-4-12(30)24(35)19(27(37)38)17(14)23(11)34)3-10-22(33)18-15(42-26(10)16(7)8(2)29)5-13(31)25(36)20(18)28(39)40/h3-5,30-32,35-36H,6H2,1-2H3,(H,37,38)(H,39,40)/b21-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJACTNXARYXEM-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1C(=O)C)OC3=C(C2=O)C(=C(C(=C3)O)O)C(=O)O)C(=C4COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C2C(=C1C(=O)C)OC3=C(C2=O)C(=C(C(=C3)O)O)C(=O)O)/C(=C/4\COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O)/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151466-15-8 | |

| Record name | Xanthofulvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151466158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHOFULVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32KP529UK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xanthofulvin: A Technical Guide to its Discovery, Natural Source, and Isolation

Abstract

Xanthofulvin, a potent inhibitor of Semaphorin 3A (Sema3A), represents a significant discovery in the field of nerve regeneration. This technical guide provides an in-depth overview of the discovery of Xanthofulvin, its natural fungal source, and the methodologies employed for its isolation and characterization. The document details the bioassay-guided fractionation process that led to its identification and presents the available quantitative data on its biological activity. Furthermore, it outlines representative experimental protocols for the fermentation of the producing organism, Penicillium sp. SPF-3059, the isolation and purification of Xanthofulvin, and the bioassay used to guide this process. Finally, a proposed biosynthetic pathway for this complex polyketide is illustrated. This guide is intended for researchers, scientists, and drug development professionals working in natural product chemistry, neurobiology, and pharmacology.

Introduction

The quest for novel bioactive compounds from natural sources has been a cornerstone of drug discovery. Fungi, in particular, are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[1] Among these, the xanthone class of compounds has garnered significant interest due to their varied pharmacological properties.[1] Xanthofulvin, a structurally complex xanthone, emerged from a screening program aimed at identifying inhibitors of Semaphorin 3A (Sema3A), a key chemorepellent factor in the nervous system that inhibits axonal growth.[1][2] The discovery of a small molecule capable of blocking Sema3A's inhibitory effects holds considerable promise for the development of therapeutics for nerve injury and neurodegenerative diseases.[3]

This whitepaper provides a comprehensive technical overview of the discovery, natural origin, and scientific investigation of Xanthofulvin.

Discovery of Xanthofulvin

Xanthofulvin was discovered and isolated from the cultured broth of a fungal strain, Penicillium sp. SPF-3059.[1][2] The discovery was the result of a targeted screening effort to find natural product-based inhibitors of Sema3A. The inhibitory activity was tracked using a bioassay that measures the collapse of chick dorsal root ganglia (DRG) neuron growth cones induced by Sema3A.[2] Xanthofulvin was co-isolated with a known compound, vinaxanthone, which also exhibited significant Sema3A inhibitory activity.[2]

Natural Source and Fermentation

The primary natural source of Xanthofulvin is the fungal strain Penicillium sp. SPF-3059.[1][2] While the genus Penicillium is a well-known producer of a vast array of secondary metabolites, the production of Xanthofulvin has been specifically attributed to this strain.[1] Fungal fermentation is the method used to produce Xanthofulvin for research and potential development.

Producing Organism

-

Genus: Penicillium

-

Species: sp.

-

Strain designation: SPF-3059

Representative Fermentation Protocol

While the precise media composition and fermentation parameters for the original discovery are not fully detailed in the primary literature, a representative protocol for the production of secondary metabolites from Penicillium species in submerged culture is provided below.

3.2.1. Inoculum Preparation

-

A culture of Penicillium sp. SPF-3059 is grown on a solid agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days until sporulation is observed.

-

Spores are harvested by adding sterile saline solution with a wetting agent (e.g., 0.01% Tween 80) to the agar surface and gently scraping the spores with a sterile loop.

-

The spore suspension is filtered through sterile glass wool to remove mycelial fragments.

-

The spore concentration is determined using a hemocytometer and adjusted to a final concentration of approximately 1 x 10^6 spores/mL.

3.2.2. Production Fermentation

-

A suitable production medium is prepared. A typical medium for Penicillium fermentation contains a carbon source, a nitrogen source, and mineral salts. For example:

-

Glucose: 40 g/L

-

Peptone: 10 g/L

-

Yeast Extract: 5 g/L

-

KH2PO4: 1 g/L

-

MgSO4·7H2O: 0.5 g/L

-

The pH of the medium is adjusted to 5.5-6.0 before sterilization.

-

-

The production medium is sterilized by autoclaving at 121°C for 20 minutes.

-

The sterile medium is inoculated with the spore suspension (typically 5-10% v/v).

-

Fermentation is carried out in a shake flask or a bioreactor at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.

-

The production of Xanthofulvin is monitored periodically by analytical techniques such as HPLC.

Isolation and Purification

Xanthofulvin was isolated from the fermentation broth of Penicillium sp. SPF-3059 using a bioassay-guided fractionation approach.[2] This method involves a series of extraction and chromatographic steps, with each fraction being tested for its ability to inhibit Sema3A-induced growth cone collapse.

Experimental Protocol: Bioassay-Guided Fractionation

-

Extraction: The whole fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is separated from the aqueous phase and the mycelia. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute different fractions.

-

Bioassay: Each fraction is tested for its inhibitory activity in the Sema3A-induced growth cone collapse assay (see protocol 4.2).

-

Further Purification of Active Fractions: The fractions exhibiting the highest activity are further purified using subsequent chromatographic techniques. This typically involves preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18).

-

Isolation of Pure Compound: The HPLC purification is guided by the bioassay results, leading to the isolation of the pure active compound, Xanthofulvin.

Experimental Protocol: Semaphorin 3A-Induced Growth Cone Collapse Assay

This bioassay is crucial for guiding the fractionation process.

-

Neuron Culture: Dorsal root ganglia (DRG) are dissected from chick embryos and cultured on a suitable substrate (e.g., laminin-coated coverslips) in a serum-free medium supplemented with nerve growth factor (NGF) to promote neurite outgrowth.

-

Treatment: After 24-48 hours in culture, the neurons are treated with a concentration of Sema3A known to induce growth cone collapse in a significant portion of the neurons. Test fractions or pure compounds are added to the culture medium simultaneously with Sema3A.

-

Fixation and Staining: After a short incubation period (e.g., 30-60 minutes), the neurons are fixed with paraformaldehyde and stained with a fluorescently labeled phalloidin to visualize the actin cytoskeleton of the growth cones.

-

Microscopy and Analysis: The morphology of the growth cones is observed under a fluorescence microscope. Growth cones are scored as either "collapsed" (lacking lamellipodia and filopodia) or "spread" (possessing a normal, fan-like structure). The percentage of collapsed growth cones is calculated for each treatment condition. A reduction in the percentage of collapsed growth cones in the presence of a test fraction indicates inhibitory activity.

Structural Elucidation

The tautomeric structure of Xanthofulvin was determined using a combination of spectroscopic techniques.[2]

-

Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the molecular formula of Xanthofulvin as C28H18O14.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the complex bicyclic xanthone core and the connectivity of the various functional groups.

-

Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry were also employed to provide additional information about the functional groups and the chromophore of the molecule.[1]

Biological Activity

Xanthofulvin is a potent inhibitor of Semaphorin 3A.[2] Its biological activity was quantified by determining its half-maximal inhibitory concentration (IC50) in the growth cone collapse assay.

Table 1: Physicochemical and Biological Properties of Xanthofulvin

| Property | Value | Reference(s) |

| Molecular Formula | C28H18O14 | [2] |

| Molecular Weight | 578 | [2] |

| Natural Source | Penicillium sp. SPF-3059 | [1][2] |

| Biological Activity | Semaphorin 3A Inhibitor | [2] |

| IC50 (Sema3A-induced growth cone collapse) | 0.09 µg/mL | [2] |

| IC50 (Vinaxanthone) | 0.1 µg/mL | [2] |

Biosynthesis

The biosynthesis of xanthones in fungi is distinct from the pathway in plants. While plants utilize both the shikimate and acetate pathways, the xanthone core in fungi is entirely derived from polyketide.[4] The biosynthesis of Xanthofulvin is believed to proceed through a complex pathway involving a key intermediate, flupyranochromene.[5] The final steps leading to the formation of the Xanthofulvin core structure are thought to involve non-enzymatic reactions, including a hetero-coupling reaction between flupyranochromene and polivione.[5]

Conclusion

The discovery of Xanthofulvin from Penicillium sp. SPF-3059 has provided a valuable molecular probe for studying the roles of Semaphorin 3A in the nervous system and has opened up new avenues for the development of therapeutics for nerve repair. This technical guide has summarized the key aspects of its discovery, natural source, isolation, and biological activity. The provided representative experimental protocols offer a framework for researchers interested in working with this fascinating natural product. Further research into the optimization of its production and the elucidation of its detailed biosynthetic pathway will be crucial for unlocking its full therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. Xanthofulvin, a novel semaphorin inhibitor produced by a strain of Penicillium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological characterization of secondary metabolite producing Penicillium cell factories [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Xanthofulvin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Xanthofulvin, a fungal metabolite with significant potential in neuroscience and drug development. It details its chemical structure, physicochemical and biological properties, and its mechanism of action as a potent inhibitor of Semaphorin 3A.

Chemical Structure and Properties

Xanthofulvin, also known as SM-216289, is a complex xanthone-derived natural product.[1] Its intricate structure is characterized by a tautomeric equilibrium, the specifics of which have been elucidated through extensive spectroscopic analysis.[2][3]

Structural Details

The definitive chemical structure of Xanthofulvin is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectroscopy.[1] While detailed experimental spectra are not publicly available, the IUPAC name and other identifiers have been determined.

| Identifier | Value |

| IUPAC Name | 5-acetyl-7-[(Z)-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-ylidene)-hydroxymethyl]-2,3-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid[4] |

| Molecular Formula | C₂₈H₁₈O₁₄[4] |

| Molecular Weight | 578.4 g/mol [1][4] |

| Canonical SMILES | CC1=C(C=C2C(=C1C(=O)C)OC3=C(C2=O)C(=C(C(=C3)O)O)C(=O)O)/C(=C/4\COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O)/O[4] |

| InChI Key | VZJACTNXARYXEM-NHDPSOOVSA-N[1][4] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Xanthofulvin, such as melting point and solubility, are not extensively reported in the available literature. However, spectroscopic analyses have provided insights into its chemical nature.

| Property | Description |

| UV-Vis Spectroscopy | Confirms the presence of a complex, conjugated system consistent with the proposed xanthone and chromone moieties.[1] |

| IR Spectroscopy | Indicates the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[1] |

| Stereochemistry | The molecule is reported as achiral, possessing one E/Z center. |

Biological Activity and Mechanism of Action

Xanthofulvin is a potent and specific inhibitor of Semaphorin 3A (Sema3A), a secreted protein that plays a crucial role in neuronal guidance and is a key inhibitory factor in axonal regeneration following injury.[5][6]

Quantitative Biological Data

| Parameter | Value | Assay |

| IC₅₀ | 0.09 µg/mL (0.16 µM)[3][] | Sema3A-induced growth cone collapse in cultured chick dorsal root ganglia neurons[3] |

Mechanism of Action

Xanthofulvin exerts its inhibitory effect by directly interacting with Sema3A, which in turn blocks the binding of Sema3A to its receptor, Neuropilin-1 (NRP1).[5] This disruption of the Sema3A-NRP1 interaction prevents the initiation of the downstream signaling cascade that leads to growth cone collapse and inhibition of axonal growth.[5]

Semaphorin 3A Signaling Pathway

The canonical Sema3A signaling pathway is initiated by the binding of Sema3A to the NRP1 and Plexin-A co-receptor complex on the cell surface. This binding event triggers a signaling cascade that involves Collapsin Response Mediator Proteins (CRMPs) and ultimately leads to the reorganization of the actin cytoskeleton and growth cone collapse. The following diagram illustrates the key components of this pathway and the inhibitory action of Xanthofulvin.

Experimental Protocols

The following sections outline the general methodologies for the isolation and biological evaluation of Xanthofulvin based on available literature. Detailed, step-by-step protocols are not publicly available.

Isolation and Purification

Xanthofulvin is a fungal metabolite produced by Penicillium sp. SPF-3059.[5] The general workflow for its isolation involves fermentation of the fungal strain followed by extraction and purification of the active compound.

-

Fermentation: The producing organism, Penicillium sp. SPF-3059, is cultured in a suitable liquid medium to promote the production of secondary metabolites, including Xanthofulvin.

-

Solvent Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to separate the organic compounds from the aqueous medium.

-

Bioassay-Guided Fractionation: The crude extract is subjected to chromatographic separation (e.g., column chromatography). The resulting fractions are tested for their ability to inhibit Sema3A-induced growth cone collapse. Fractions exhibiting activity are further purified.

-

Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Biological Assay: Sema3A-Induced Growth Cone Collapse

The primary bioassay used to identify and characterize Xanthofulvin's activity is the Sema3A-induced growth cone collapse assay.

This assay measures the ability of a compound to prevent the collapse of the growth cone, a specialized structure at the tip of a developing axon, in the presence of Sema3A.

-

Neuronal Culture: Dorsal root ganglia (DRG) neurons from chick embryos are cultured in a suitable medium that promotes neurite outgrowth.

-

Treatment: The cultured neurons are treated with a solution containing Sema3A and varying concentrations of the test compound (Xanthofulvin).

-

Incubation: The cultures are incubated for a period to allow for the effect of Sema3A and the inhibitor to manifest.

-

Fixation and Staining: The neurons are fixed and stained (e.g., with phalloidin to visualize the actin cytoskeleton) to allow for morphological assessment.

-

Microscopy and Analysis: The morphology of the growth cones is observed under a microscope. The percentage of collapsed growth cones is quantified for each treatment condition to determine the inhibitory activity of the compound.

Conclusion

Xanthofulvin is a promising natural product with a well-defined mechanism of action as a Semaphorin 3A inhibitor. Its ability to promote neurite outgrowth in the presence of inhibitory cues makes it a valuable lead compound for the development of therapeutics for nerve injury and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential.

References

- 1. Xanthofulvin|Semaphorin 3A Inhibitor|CAS 151466-15-8 [benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Xanthofulvin, a novel semaphorin inhibitor produced by a strain of Penicillium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthofulvin | C28H18O14 | CID 9894470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of a novel semaphorin 3A inhibitor, SM-216289 or xanthofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semaphorin-3A - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Xanthofulvin: A Potent Semaphorin 3A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthofulvin, a fungal metabolite isolated from Penicillium sp. SPF-3059, has emerged as a significant molecule of interest in the field of neuroscience and drug development.[1] This technical guide provides a comprehensive overview of Xanthofulvin, detailing its chemical properties, biological activity, and the experimental methodologies used for its study. A key focus is its potent inhibitory action on Semaphorin 3A (Sema3A), a crucial signaling molecule in neuronal guidance and regeneration.[2] This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of neuroregeneration, signal transduction, and natural product-based drug discovery.

Core Properties of Xanthofulvin

Xanthofulvin (also known as SM-216289) is a complex heterocyclic compound belonging to the xanthone class of natural products.[1] Its structure has been elucidated through extensive spectroscopic analysis.[2]

| Property | Value | Reference |

| CAS Number | 151466-15-8 | [] |

| Molecular Formula | C₂₈H₁₈O₁₄ | [4] |

| Molecular Weight | 578.43 g/mol | [] |

| Appearance | Yellow Powder | [5] |

| Solubility | Soluble in Methanol | [5] |

Table 1: Physicochemical Properties of Xanthofulvin

Biological Activity and Mechanism of Action

Xanthofulvin is a potent inhibitor of Semaphorin 3A (Sema3A), a secreted protein that acts as an axonal guidance cue, often inducing growth cone collapse and inhibiting neuronal regeneration.[2]

| Biological Target | Assay | IC₅₀ | Reference |

| Semaphorin 3A | Sema3A-induced growth cone collapse in chick dorsal root ganglia neurons | 0.09 µg/mL | [2][] |

Table 2: Bioactivity of Xanthofulvin

The primary mechanism of action of Xanthofulvin involves its direct interaction with Sema3A. This binding prevents Sema3A from associating with its receptor complex, which is composed of Neuropilin-1 (NRP1) and a member of the Plexin-A family of transmembrane proteins. By blocking this interaction, Xanthofulvin effectively neutralizes the inhibitory signals of Sema3A, thereby promoting neurite outgrowth and facilitating nerve repair.

The Semaphorin 3A Signaling Pathway

The binding of Sema3A to the NRP1/Plexin-A receptor complex initiates a downstream signaling cascade that ultimately leads to the reorganization of the actin cytoskeleton and growth cone collapse. Key downstream effectors include the Rho family of small GTPases, particularly Rac1, and the collapsin response mediator proteins (CRMPs).[5] Xanthofulvin's inhibition of the initial ligand-receptor interaction prevents the activation of this entire cascade.

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and biological evaluation of Xanthofulvin. These protocols are based on published literature and may require optimization for specific laboratory conditions.

Isolation and Purification of Xanthofulvin

Xanthofulvin is a secondary metabolite produced by the fungus Penicillium sp. SPF-3059. The general workflow for its isolation and purification involves fermentation, extraction, and bioassay-guided chromatographic separation.

References

- 1. Xanthofulvin|Semaphorin 3A Inhibitor|CAS 151466-15-8 [benchchem.com]

- 2. Xanthofulvin, a novel semaphorin inhibitor produced by a strain of Penicillium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthofulvin | C28H18O14 | CID 9894470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Semaphorins as signals for cell repulsion and invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Xanthofulvin in Penicillium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthofulvin, a dimeric polyketide produced by various Penicillium species, including Penicillium velutinum, has garnered significant interest for its neuro-regenerative properties as a semaphorin 3A inhibitor.[1] Its complex biosynthesis presents a fascinating case of intertwined enzymatic and non-enzymatic reactions, offering multiple points for metabolic engineering and drug discovery efforts. This technical guide provides an in-depth exploration of the xanthofulvin biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and spontaneous chemical reactions that lead to its formation. It includes a summary of the key biosynthetic genes, detailed experimental protocols for pathway elucidation, and quantitative data on metabolite production, serving as a comprehensive resource for researchers in natural product biosynthesis and pharmaceutical development.

Introduction

Xanthofulvin is a structurally intricate secondary metabolite belonging to the xanthone family, co-produced with the related compound vinaxanthone by certain Penicillium species.[1][2] The core of xanthofulvin's biosynthesis lies in a unique combination of a genetically encoded pathway for precursor synthesis and subsequent spontaneous chemical transformations. This dualistic nature, involving both enzymatic precision and inherent chemical reactivity, distinguishes it from many other microbial natural product biosyntheses. Understanding this pathway in detail is crucial for harnessing its potential for the production of xanthofulvin and novel analogs with therapeutic applications.

The Biosynthetic Pathway of Xanthofulvin

The biosynthesis of xanthofulvin is a multi-step process that can be broadly divided into two major stages:

-

Enzymatic Synthesis of Precursors: This stage involves the production of two key monomeric units, flupyranochromene and polivione, which are orchestrated by gene clusters located at different positions in the Penicillium velutinum genome.

-

Non-Enzymatic Hetero-dimerization: The final assembly of the xanthofulvin scaffold occurs through a series of spontaneous chemical reactions, including tautomerization and aldol condensation, between flupyranochromene and polivione.

Enzymatic Synthesis of Flupyranochromene: The vin Gene Cluster

The biosynthesis of the initial precursor, flupyranochromene, is governed by the vin biosynthetic gene cluster. While the complete annotation of the vin cluster from Penicillium velutinum is not yet fully publicly detailed, analysis of homologous clusters suggests it contains the following key enzymes:

-

Polyketide Synthase (PKS): A non-reducing polyketide synthase (NR-PKS) is responsible for the initial assembly of the polyketide backbone from simple acyl-CoA precursors.

-

Cyclases and Tailoring Enzymes: A series of enzymes, likely including cyclases, oxygenases, and dehydratases, then modify and cyclize the polyketide chain to form the characteristic pyranochromene core of flupyranochromene.

Enzymatic Conversion of Flupyranochromene to Polivione: The Role of Distal Reductases

A key branching point in the pathway is the conversion of a portion of the flupyranochromene pool to polivione. This reduction is catalyzed by enzymes encoded by genes located distally from the vin cluster. In Penicillium velutinum, three such reductases have been identified: PvG4822, PvG1515, and PvG2059.[2] These enzymes are crucial for providing the second monomer required for xanthofulvin synthesis.

Non-Enzymatic Formation of Xanthofulvin

The final and perhaps most intriguing stage of xanthofulvin biosynthesis is the spontaneous self-assembly of the monomeric precursors. This non-enzymatic cascade involves the following key chemical transformations:

-

Enol-Keto Tautomerization: Flupyranochromene undergoes tautomerization to form a reactive enol intermediate.

-

Aldol Condensation: The enol form of flupyranochromene then participates in a hetero-Diels-Alder or aldol-type condensation with polivione.

-

(De)hydration Reactions: A series of dehydration and hydration steps follow, leading to the final stable structure of xanthofulvin.[2]

Quantitative Data

Precise quantitative data on the production of xanthofulvin and its precursors is essential for optimizing production and for metabolic engineering efforts. The following table summarizes the available data on the production of these metabolites in Penicillium velutinum.

| Compound | Strain | Culture Conditions | Titer (mg/L) | Reference |

| Xanthofulvin | Penicillium velutinum CGMCC3.798 (Wild-Type) | Malt extract dextrose broth | Not explicitly quantified in mg/L, but detected as a major product. | [2] |

| Vinaxanthone | Penicillium velutinum CGMCC3.798 (Wild-Type) | Malt extract dextrose broth | Not explicitly quantified in mg/L, but detected as a major product. | [2] |

| Flupyranochromene | Penicillium velutinum CGMCC3.798 (Wild-Type) | Malt extract dextrose broth | Not explicitly quantified in mg/L, but detected. | [2] |

| Polivione | Penicillium velutinum CGMCC3.798 (Wild-Type) | Malt extract dextrose broth | Not explicitly quantified in mg/L, but detected. | [2] |

Note: Specific titers in mg/L are not yet available in the reviewed literature. Further studies are required to establish these values.

Experimental Protocols

The elucidation of the xanthofulvin biosynthetic pathway has relied on a combination of genetic, analytical, and biochemical techniques. The following sections provide an overview of the key experimental protocols.

Fungal Strains and Culture Conditions

-

Strain: Penicillium velutinum CGMCC3.798 is a known producer of xanthofulvin.

-

Culture Medium: The fungus is typically cultured in malt extract dextrose broth to induce the production of secondary metabolites.

-

Incubation: Cultures are incubated at 28°C with shaking for 7-10 days.

Gene Knockout using CRISPR-Cas9

The functional characterization of the vin cluster and the distal reductase genes relies on targeted gene knockouts. The CRISPR-Cas9 system is a powerful tool for this purpose in Penicillium.

Protocol Overview:

-

Guide RNA (gRNA) Design: Design gRNAs targeting the gene of interest using online tools, ensuring high on-target and low off-target scores.

-

Vector Construction: Clone the designed gRNA into a suitable expression vector for Penicillium, often containing the Cas9 nuclease gene and a selection marker.

-

Protoplast Preparation: Generate protoplasts from young fungal mycelia by enzymatic digestion of the cell wall using a mixture of enzymes such as lysing enzymes and driselase.

-

Transformation: Introduce the CRISPR-Cas9 vector into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Select for transformants using the appropriate antibiotic or nutritional marker. Screen the resulting colonies by PCR and sequencing to confirm the desired gene deletion.

Metabolite Extraction and Analysis

Extraction Protocol:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Redissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.

HPLC-MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS) is used for the separation and identification of metabolites.

-

Column: A reverse-phase C18 column is typically employed for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape and ionization, is used for elution.

-

Detection: Metabolites are detected by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. Quantification can be achieved by comparing the peak areas to those of authentic standards.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the Xanthofulvin Biosynthetic Pathway.

Caption: Experimental Workflow for Pathway Elucidation.

Regulation of Xanthofulvin Biosynthesis

The production of secondary metabolites in Penicillium is tightly regulated at the transcriptional level. While specific transcription factors controlling the vin cluster and the distal reductase genes have not yet been identified, it is likely that their expression is governed by a combination of:

-

Pathway-specific transcription factors: Often encoded within the biosynthetic gene cluster itself, these regulators directly control the expression of the pathway genes.

-

Global regulators: These transcription factors respond to broader environmental cues such as nutrient availability (carbon, nitrogen), pH, and developmental stage, coordinating secondary metabolism with the overall physiology of the fungus.

Further research, including transcriptomic analysis and targeted deletion of putative regulatory genes, is needed to unravel the specific regulatory network governing xanthofulvin biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of xanthofulvin in Penicillium is a remarkable example of the interplay between enzymatic synthesis and spontaneous chemical reactions. The elucidation of this pathway opens up several avenues for future research and application. The identification of the complete set of genes in the vin cluster and the characterization of their encoded enzymes will provide a deeper understanding of the enzymatic cascade leading to flupyranochromene. Furthermore, the heterologous expression of the biosynthetic genes in a more tractable host organism could pave the way for sustainable and scalable production of xanthofulvin. The unique non-enzymatic dimerization step also presents an opportunity for synthetic biologists to generate novel, bioactive analogs by feeding precursor molecules with modified structures to the fungal culture or by mimicking the spontaneous reaction in vitro. Continued investigation into the regulatory mechanisms will be crucial for developing strategies to enhance the production of this promising therapeutic agent.

References

Xanthofulvin: An In-depth Technical Guide to Biological Activities Beyond Sema3A Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthofulvin, a fungal metabolite isolated from Penicillium species, is a well-documented and potent inhibitor of Semaphorin 3A (Sema3A), a key signaling molecule in neuronal guidance and immune regulation. This inhibitory action has positioned Xanthofulvin as a promising candidate for promoting neural regeneration. However, the broader biological activities of this complex xanthone derivative remain largely unexplored in published literature. This technical guide synthesizes the current, albeit limited, direct evidence for Xanthofulvin's other bioactivities and provides a comprehensive overview of the potential therapeutic applications based on the well-established activities of the broader xanthone chemical class, particularly those derived from fungal sources. This document details potential anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, providing detailed experimental protocols and conceptual signaling pathways to guide future research and drug development efforts.

Introduction: The Xanthone Scaffold

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone framework. This "privileged scaffold" is found in a wide array of natural products from plants, fungi, and lichens, and is associated with a diverse range of pharmacological activities. Xanthofulvin (also known as SM-216289) is a complex dimeric xanthone first isolated from Penicillium sp. SPF-3059[1]. While its primary characterized role is the direct inhibition of Sema3A with an IC50 of 0.16 µM in neuronal growth cone collapse assays, its structural classification as a xanthone strongly suggests a wider biological activity profile[1][2]. This guide explores these potential activities.

Potential Anticancer Activity

While no studies have directly reported the anticancer activity of Xanthofulvin, numerous xanthone derivatives, including those isolated from Penicillium species, exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through caspase activation and cell cycle arrest[3][4].

Quantitative Data: Cytotoxicity of Fungal Xanthone Derivatives

The following table summarizes the cytotoxic activities of various xanthone compounds isolated from fungi, providing a strong rationale for investigating Xanthofulvin in similar assays.

| Compound | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |

| Griseophenexanthone A | Penicillium sp. ct-28 | HepG2 | 18.12 ± 2.42 | [3] |

| Compound 7 | Penicillium sp. ct-28 | HepG2 | 25.63 ± 3.11 | [3] |

| Dimeric Xanthone 8 | Penicillium chrysogenum | H23 | 3.9 | [5] |

| Dimeric Xanthone 16 | Penicillium chrysogenum | H23 | 2.6 | [5] |

| Versicolorin E | Penicillium sp. DWS10-P-6 | HL-60 | 1.65 | [6][7] |

| Known Compound 5 | Penicillium sp. DWS10-P-6 | HL-60 | 1.05 | [6][7] |

| Penicipyrroether A | Penicillium sp. ZZ380 | U87MG | 1.64 | [8] |

| Penostatins | Penicillium sp. | P388 | ~2.5 (1 µg/mL) | [9] |

| Penicillenol B2 | Penicillium citrinum | A-375 | ~2.2 (0.97 µg/mL) | [9] |

Key Signaling Pathway: Caspase-Mediated Apoptosis

Xanthones frequently induce cancer cell death via the intrinsic (mitochondrial) apoptosis pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes, leading to controlled cell dismantling.

Caption: Generalized intrinsic apoptosis pathway induced by xanthones.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.

Materials:

-

96-well flat-bottom microtiter plates

-

Adherent cancer cell line of choice

-

Complete cell culture medium

-

Xanthofulvin (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Remove the TCA and wash the plate five times with 1% acetic acid to remove excess TCA. Air dry the plate completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Shake the plate for 10 minutes and measure the optical density (OD) at 510 nm using a microplate reader[10][11].

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Caption: Experimental workflow for the SRB cytotoxicity assay.

Potential Anti-inflammatory Activity

Xanthones are widely recognized for their anti-inflammatory properties. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation[12]. Inhibition of this pathway leads to a downstream reduction in pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.

Key Signaling Pathway: NF-κB Inhibition

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Xanthones can interfere with this process, often by inhibiting the kinase (IKK) that phosphorylates IκB.

Caption: Inhibition of the NF-κB inflammatory pathway by xanthones.

Experimental Protocol: Nitric Oxide (NO) Production via Griess Assay

This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants from LPS-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

-

RAW 264.7 murine macrophage cell line

-

96-well flat-bottom microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Xanthofulvin (or other test compounds)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

Microplate reader (540 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of medium and incubate for 24 hours.

-

Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the test compound. Incubate for 2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 18-24 hours.

-

Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature, protected from light.

-

Analysis: Calculate the nitrite concentration in the samples by comparing the OD values to a standard curve generated with known concentrations of sodium nitrite.

Potential Antimicrobial and Antiviral Activity

The xanthone scaffold is a common feature in many natural antimicrobial agents. While data on Xanthofulvin is lacking, related compounds have shown activity against various bacteria and fungi. Some studies also suggest antiviral properties for xanthone derivatives, though this is a less explored area.

Quantitative Data: Antimicrobial Activity of Fungal Xanthones

| Compound | Fungal Source | Target Organism | MIC (µM) | Reference |

| Xanthone Derivative 46a | Synthetic (Marine-derived model) | Trichophyton rubrum | 4.1 ± 0.8 | [15] |

| Xanthone Derivative 46b | Synthetic (Marine-derived model) | Trichophyton rubrum | 4.3 ± 0.9 | [15] |

| Chlorinated Xanthone 16 | Synthetic (Lichen-derived model) | Staphylococcus aureus | 11 | [16] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well round-bottom microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Xanthofulvin (or other test compounds) stock solution

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer (600 nm)

-

Incubator

Procedure:

-

Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium. Typically, 100 µL of broth is added to all wells, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.

-

Inoculum Preparation: Grow the microorganism to the logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate. Include a positive control (microorganism, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well[17][18].

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Antioxidant Activity

Many xanthones are potent antioxidants due to their ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress, a key factor in numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Xanthofulvin (or other test compounds) dissolved in methanol

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microtiter plate

-

Microplate reader (517 nm)

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm[19][20].

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

Analysis: Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

Xanthofulvin is a molecule of significant interest due to its potent and specific inhibition of Sema3A. While this activity holds great promise for neurological repair, the broader pharmacological potential of Xanthofulvin remains a compelling and underexplored field. Based on the extensive evidence from the wider class of fungal xanthones, it is highly probable that Xanthofulvin possesses significant anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to systematically investigate these potential activities. Future studies should focus on direct in vitro screening of Xanthofulvin against cancer cell panels, in inflammatory models, against a spectrum of microbial pathogens, and in standard antioxidant assays. Elucidating these additional biological activities will not only broaden the potential therapeutic applications of Xanthofulvin but also contribute to a deeper understanding of the structure-activity relationships within this fascinating class of natural products.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

- 5. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Xanthones and anthraquinones from the soil fungus Penicillium sp. DWS10-P-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marine-Derived Penicillium Species as Producers of Cytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. marinebiology.pt [marinebiology.pt]

Xanthofulvin: A Fungal Metabolite with Neuroregenerative and Latent Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthofulvin, a specialized fungal metabolite classified as a miscellaneous xanthone, has emerged as a compound of significant interest, primarily due to its potent and specific inhibitory effects on Semaphorin 3A (Sema3A).[1] Isolated from the fermentation broth of Penicillium sp. SPF-3059, Xanthofulvin's most well-documented therapeutic potential lies in the realm of neural regeneration, where it has been shown to promote axonal growth by counteracting the inhibitory signals of Sema3A.[1][2] While the preponderance of research has focused on its neuroregenerative capabilities, the broader class of xanthones, to which Xanthofulvin belongs, is known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This technical guide provides a comprehensive review of the current state of knowledge on Xanthofulvin, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to illuminate its therapeutic potential for researchers and drug development professionals.

Neuroregenerative Potential: Inhibition of Semaphorin 3A

The most robust evidence for Xanthofulvin's therapeutic utility is its role as a strong inhibitor of Semaphorin 3A (Sema3A), a secreted protein that acts as an axonal growth cone collapse-inducing factor, thereby inhibiting nerve regeneration.[1] Xanthofulvin has been shown to directly interact with Sema3A, blocking its binding to its receptor, Neuropilin-1.[2] This inhibitory action effectively nullifies Sema3A's repulsive cues, allowing for neurite outgrowth and axonal regeneration.[1][2]

Quantitative Data: Sema3A Inhibition

| Compound | Assay | Cell Line/Model | IC50 | Reference |

| Xanthofulvin (SM-216289) | Sema3A-induced growth cone collapse | Chick dorsal root ganglion (DRG) neurons | 0.09 µg/mL | [6] |

| Xanthofulvin (SM-216289) | Sema3A-induced growth cone collapse | Dorsal root ganglion (DRG) neurons | 0.16 µM | [2] |

| Vinaxanthone | Sema3A-induced growth cone collapse | Chick dorsal root ganglion (DRG) neurons | 0.1 µg/mL | [6] |

Experimental Protocol: Growth Cone Collapse Assay

Objective: To determine the inhibitory effect of Xanthofulvin on Sema3A-induced growth cone collapse of dorsal root ganglion (DRG) neurons.

Materials:

-

E7-E8 chick embryos

-

F12 medium (Invitrogen)

-

Fetal bovine serum (FBS)

-

Nerve growth factor (NGF)

-

96-well plates

-

Poly-L-lysine

-

Laminin

-

Recombinant Sema3A

-

Xanthofulvin (SM-216289)

-

Microscope with phase-contrast optics

Procedure:

-

Dissect dorsal root ganglia (DRG) from E7-E8 chick embryos.

-

Culture DRG explants for 16-20 hours in F12 medium supplemented with 10% FBS and 20 ng/mL NGF in 96-well plates pre-coated with poly-L-lysine and laminin.

-

To measure the Sema3A inhibitory activity, add Xanthofulvin to the cultures at various concentrations 30-60 minutes before the addition of Sema3A.

-

Add Sema3A to the cultures to induce growth cone collapse.

-

After a defined incubation period, fix the cells and observe the morphology of the growth cones under a phase-contrast microscope.

-

A growth cone is considered collapsed if it is devoid of filopodia and lamellipodia and exhibits a condensed morphology.

-

Calculate the percentage of collapsed growth cones for each concentration of Xanthofulvin and determine the IC50 value.

Signaling Pathway: Sema3A Inhibition by Xanthofulvin

Caption: Xanthofulvin inhibits Sema3A binding to its receptor Neuropilin-1, preventing downstream signaling that leads to growth cone collapse.

Anticancer Potential: An Extrapolation from the Xanthone Class

While direct studies on the anticancer activity of Xanthofulvin are limited, the broader class of xanthones has been extensively investigated for its potential as anticancer agents.[3] Xanthones are known to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways implicated in cancer.[3][7] The anticancer effects of xanthones are often attributed to their ability to activate caspases, inhibit protein kinases, and suppress the activity of transcription factors like NF-κB.[2][3]

Putative Anticancer Mechanisms of Xanthones

-

Induction of Apoptosis: Xanthones can trigger both intrinsic and extrinsic apoptotic pathways.[3] This involves the activation of caspase cascades, modulation of Bcl-2 family proteins, and release of cytochrome c from mitochondria.[2]

-

Cell Cycle Arrest: Many xanthones have been shown to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[7]

-

Inhibition of Kinases: Xanthones can inhibit the activity of various protein kinases that are crucial for cancer cell growth and survival.[3]

-

Anti-inflammatory Effects: The anti-inflammatory properties of xanthones, such as the inhibition of NF-κB, can contribute to their anticancer effects by modulating the tumor microenvironment.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effects of Xanthofulvin on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete culture medium

-

96-well plates

-

Xanthofulvin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Xanthofulvin for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathway: General Xanthone-Induced Apoptosis

Caption: General signaling pathway for xanthone-induced apoptosis, a potential mechanism for Xanthofulvin's anticancer activity.

Anti-inflammatory Potential: Insights from Xanthone Derivatives

Chronic inflammation is a key driver of many diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Xanthones have demonstrated significant anti-inflammatory activity in various experimental models.[4] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[9] A key mechanism underlying the anti-inflammatory effects of many xanthones is the inhibition of the NF-κB signaling pathway.[8]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory potential of Xanthofulvin by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Xanthofulvin

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of Xanthofulvin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition for each concentration of Xanthofulvin.

Signaling Pathway: Inhibition of NF-κB by Xanthones

References

- 1. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differing Semaphorin 3A Concentrations Trigger Distinct Signaling Mechanisms in Growth Cone Collapse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthofulvin, a novel semaphorin inhibitor produced by a strain of Penicillium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Xanthofulvin: A Fungal Secondary Metabolite with Neuronal Regenerative Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Fungi are prolific producers of a vast array of secondary metabolites with diverse and potent biological activities.[1][2][3][4] Among these, the xanthone class of compounds has garnered significant attention for its broad spectrum of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[5][6] Xanthofulvin, a notable member of the xanthone family, has emerged as a compound of particular interest due to its unique biological function as a potent inhibitor of Semaphorin 3A (Sema3A), a key signaling molecule that inhibits nerve cell growth.[5][7][8] This technical guide provides a comprehensive overview of Xanthofulvin, encompassing its discovery, chemical properties, biological activity, and the experimental methodologies used for its study.

Discovery and Fungal Origin

Xanthofulvin, also known as SM-216289, was first isolated from the cultured broth of a Penicillium species, specifically strain SPF-3059.[5][7] Its discovery was the result of a bioassay-guided fractionation approach, a common strategy in natural product research where chemical separation is guided by the biological activity of the fractions.[5] Xanthofulvin was co-isolated with another known xanthone, vinaxanthone.[6][7] The production of Xanthofulvin by Penicillium sp. SPF-3059 underscores the rich and often untapped biosynthetic potential of fungi as a source for novel therapeutics.[9][10]

Physicochemical Properties and Structural Elucidation

Xanthofulvin is a complex polyketide-derived molecule with a tautomeric structure.[7][11] Its detailed chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₈O₁₄ | [12][13] |

| Molecular Weight | 578.44 g/mol | [12][13] |

| IUPAC Name | 5-acetyl-7-[(Z)-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-ylidene)-hydroxymethyl]-2,3-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid | [13] |

| CAS Number | 151466-15-8 | [7][13] |

| Appearance | Yellow Powder | [] |

| Solubility | Soluble in Methanol | [] |

The intricate structure of Xanthofulvin was determined through a combination of advanced spectroscopic techniques, which are standard in the field of natural product chemistry.[5]

Experimental Protocol: Structural Elucidation of Xanthofulvin

A detailed protocol for the structural elucidation of a novel fungal metabolite like Xanthofulvin would typically involve the following steps:

-

UV-Visible Spectroscopy: An initial UV-Vis spectrum is recorded to identify the chromophores present in the molecule, which is characteristic for certain classes of compounds like xanthones.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.[5] Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been used for Xanthofulvin.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments are conducted to piece together the carbon-hydrogen framework of the molecule.

-

1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, which is crucial for assembling the molecular fragments.[5]

-

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of chiral centers, CD spectroscopy is utilized. The experimental CD spectrum is compared with theoretical spectra calculated for different stereoisomers to assign the correct absolute configuration.[5]

Biological Activity: Inhibition of Semaphorin 3A

The primary and most well-characterized biological activity of Xanthofulvin is its potent inhibition of Semaphorin 3A (Sema3A).[7][8] Sema3A is a secreted protein that acts as an axonal guidance repellent, meaning it causes the growth cones of developing neurons to collapse, thereby inhibiting nerve growth.[5][8] This inhibitory function of Sema3A poses a significant barrier to nerve regeneration after injury.[5]

Xanthofulvin directly binds to Sema3A, preventing it from interacting with its receptor complex, which consists of neuropilin-1 and plexin-A4.[5][8] By blocking this interaction, Xanthofulvin effectively neutralizes the inhibitory effect of Sema3A, promoting neurite outgrowth and nerve repair.[5][8]

| Bioactivity Data | Value | Reference |

| Target | Semaphorin 3A (Sema3A) | [7][8] |

| Mechanism of Action | Direct binding to Sema3A, inhibiting its interaction with neuropilin-1 receptor | [5][8] |

| In Vitro IC₅₀ (Sema3A-induced growth cone collapse assay) | 0.09 µg/mL (approximately 0.16 µM) | [6][7][8][][15] |

Experimental Protocol: Sema3A-Induced Growth Cone Collapse Assay

This in vitro assay is fundamental for quantifying the inhibitory effect of compounds like Xanthofulvin on Sema3A activity.

-

Neuron Culture: Dorsal root ganglia (DRG) are dissected from chick embryos and cultured in a suitable medium. The DRG neurons are allowed to extend neurites.[7][8]

-

Treatment: The cultured neurons are treated with a known concentration of Sema3A in the presence and absence of varying concentrations of the test compound (Xanthofulvin).

-

Incubation: The cultures are incubated for a short period to allow for the effect of Sema3A on the growth cones.

-

Fixation and Staining: The neurons are fixed and stained (e.g., with phalloidin to visualize the actin cytoskeleton of the growth cones).

-

Microscopy and Analysis: The morphology of the growth cones is observed under a microscope. Growth cone collapse is characterized by a significant reduction in the size and complexity of the growth cone structure. The percentage of collapsed growth cones is quantified for each treatment condition.

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the Sema3A-induced growth cone collapse is determined and reported as the IC₅₀ value.[7][8]

Biosynthesis and Signaling Pathways

Fungal Biosynthesis of Xanthones

In fungi, the core structure of xanthones is biosynthesized via the polyketide pathway.[11][16] This is in contrast to plants, where a combination of the shikimate and acetate pathways is utilized.[11][16][17][18][19] The fungal pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the characteristic xanthone scaffold.[11] While the general pathway is understood, the specific enzymatic steps and genetic clusters responsible for Xanthofulvin biosynthesis in Penicillium sp. SPF-3059 have not been fully elucidated.

Caption: Generalized fungal biosynthesis of Xanthofulvin via the polyketide pathway.

Mechanism of Action: Inhibition of Sema3A Signaling

Xanthofulvin exerts its biological effect by disrupting the Sema3A signaling cascade. The diagram below illustrates this inhibitory action.

Caption: Xanthofulvin directly inhibits Sema3A, preventing receptor binding and promoting neurite outgrowth.

Experimental Workflow: From Fungal Culture to Bioactive Compound

The discovery and characterization of Xanthofulvin follow a logical experimental workflow, which is typical for natural product drug discovery.

Caption: Experimental workflow for the discovery and identification of Xanthofulvin.

Future Perspectives and Conclusion

Xanthofulvin stands out as a promising natural product with significant potential for the development of therapeutics for nerve injury and neurodegenerative diseases.[8] Its ability to counteract the inhibitory signals in the neuronal environment makes it an excellent molecular probe for studying nerve regeneration.[8] Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Identifying the complete gene cluster and enzymatic machinery for Xanthofulvin biosynthesis in Penicillium could enable its production through metabolic engineering, potentially leading to higher yields and the generation of novel analogs.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Xanthofulvin will be crucial to understand which parts of the molecule are essential for its activity and to potentially develop derivatives with improved potency, selectivity, and pharmacokinetic properties.[5]

-

In Vivo Efficacy: While initial in vivo studies have shown promise, further preclinical studies in various models of nerve injury are necessary to fully evaluate its therapeutic potential.[8]

References

- 1. Biologically Active Secondary Metabolites from the Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valuable Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Products from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthofulvin|Semaphorin 3A Inhibitor|CAS 151466-15-8 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Xanthofulvin, a novel semaphorin inhibitor produced by a strain of Penicillium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo characterization of a novel semaphorin 3A inhibitor, SM-216289 or xanthofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthones and anthraquinones from the soil fungus Penicillium sp. DWS10-P-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal Pigments: Carotenoids, Riboflavin, and Polyketides with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. Xanthofulvin | C28H18O14 | CID 9894470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 19. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Spontaneous Architecture of a Neuroregenerative Agent: A Technical Guide to the Non-Enzymatic Reactions in Xanthofulvin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthofulvin, a fungal polyketide with promising neuroregenerative properties, presents a fascinating case study in natural product biosynthesis where non-enzymatic reactions play a pivotal role in constructing its complex molecular architecture. This technical guide provides an in-depth exploration of these spontaneous chemical transformations that are intricately woven with enzymatic steps. By detailing the underlying chemical principles, experimental methodologies, and quantitative data, this document aims to equip researchers with a comprehensive understanding of Xanthofulvin's biogenesis, paving the way for advancements in its biotechnological production and the development of novel therapeutics.

Introduction

The biosynthesis of natural products is often perceived as a precisely controlled sequence of enzyme-catalyzed reactions. However, a growing body of evidence reveals that spontaneous, non-enzymatic transformations are also crucial in generating molecular diversity and complexity.[1] Xanthofulvin, a potent inhibitor of semaphorin 3A that promotes axonal regeneration, is a prime example of a molecule whose final structure is sculpted by a series of non-enzymatic events.[2][3] Produced by fungi of the Penicillium genus, Xanthofulvin's biosynthesis is a hybrid process where an initial enzymatic framework is elaborated upon by spontaneous chemical reactions.[4] Understanding these non-enzymatic steps is critical for harnessing the full potential of Xanthofulvin and its analogs in therapeutic applications.

The Enzymatic Foundation: Synthesis of Flupyranochromene

The journey to Xanthofulvin begins with the enzymatic synthesis of the key precursor molecule, flupyranochromene. This process is governed by a polyketide synthase (PKS) gene cluster. Fungal PKSs are large, multifunctional enzymes that iteratively condense simple acyl-CoA units to construct complex polyketide chains.[5][6] In the case of Xanthofulvin biosynthesis, the PKS and associated tailoring enzymes are responsible for generating the initial polyketide backbone and catalyzing its cyclization to form flupyranochromene.

The Core of Spontaneity: Key Non-Enzymatic Reactions

Following the enzymatic formation of flupyranochromene, a cascade of non-enzymatic reactions takes center stage, ultimately leading to the formation of Xanthofulvin. These reactions are driven by the inherent chemical reactivity of the intermediates.

Enol-Keto Tautomerization

A fundamental process in organic chemistry, enol-keto tautomerism, plays a crucial role in the reactivity of the polyketide intermediates.[7][8] The equilibrium between the keto and enol forms of the carbonyl groups in the polyketide chain influences the subsequent cyclization and condensation reactions. The enol form, with its nucleophilic character, is a key participant in the aldol condensations that shape the Xanthofulvin scaffold.[9]

Aldol Condensation and Dehydration

Aldol condensation is a powerful carbon-carbon bond-forming reaction that is central to the biosynthesis of many polyketides.[10] In the context of Xanthofulvin, intramolecular aldol reactions, followed by dehydration, are responsible for the formation of the cyclic structures within the precursor molecules. These reactions can proceed spontaneously under physiological conditions, driven by the proximity of reactive carbonyl and activated methylene groups.[11]

Dimerization: The Final Architectural Step

The culmination of the non-enzymatic cascade is a heterodimerization event. The biosynthesis diverges to produce two key monomers: flupyranochromene and polivione. Polivione itself is formed from flupyranochromene through a series of non-enzymatic steps including enol-keto tautomerization, aldol condensation, and (de)hydrations, coupled with bioreductions catalyzed by distally encoded reductases.[1] Xanthofulvin is then assembled through a spontaneous hetero-Diels-Alder-type reaction between flupyranochromene and polivione.[12][13] The related compound, vinaxanthone, is formed through a homodimerization of flupyranochromene.[4] The racemic nature of some related dimeric natural products suggests a non-enzymatic dimerization process.[14]

Signaling Pathways and Biosynthetic Logic

The biosynthesis of Xanthofulvin can be visualized as a branched pathway with both enzymatic and non-enzymatic steps. The following diagram illustrates the key transformations.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Xanthofulvin, a novel semaphorin inhibitor produced by a strain of Penicillium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. SATHEE: Aldol Condensation [sathee.iitk.ac.in]

- 11. Aldol condensation - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enzymatic Intermolecular Hetero-Diels-Alder Reaction in the Biosynthesis of Tropolonic Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]